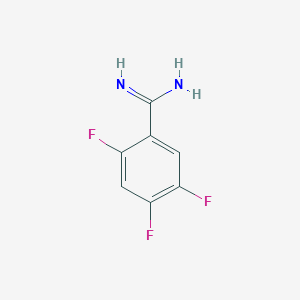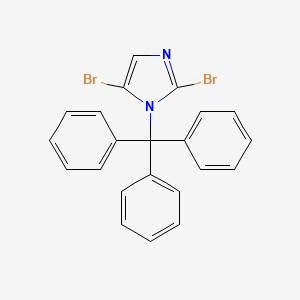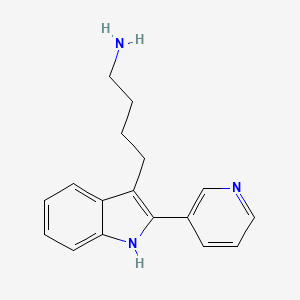
4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine
Vue d'ensemble
Description
4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine is a useful research compound. Its molecular formula is C17H19N3 and its molecular weight is 265.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
A study focused on the synthesis of derivatives related to the query compound and evaluated their potential as anticancer agents. Through microwave-assisted synthesis, a variety of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives were obtained and tested against different cancer cell lines. Some of these compounds showed promising anticancer activity against breast, lung, colon, ovary, and liver cancer cells (Kumar et al., 2013).
Catalytic Applications
Research on palladacycles derived from bi- and tridentate ligands with an indole core, including compounds structurally related to the query, highlighted their effectiveness as catalysts in various chemical reactions. These complexes were used in Suzuki–Miyaura coupling and allylation of aldehydes, demonstrating the versatility of indole-derived ligands in catalytic processes (Singh et al., 2017).
Antimicrobial Activities
Investigations into novel indole derivatives, including some with structures related to 4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine, have shown significant antimicrobial activities. These studies synthesized a range of compounds and tested them against various microbial strains, demonstrating the potential of indole-based compounds in antimicrobial applications (Anekal & Biradar, 2012).
Metal Ion Transport
A series of cationic surfactants with a powerful chelating subunit, structurally similar to the query compound, were prepared and tested for their ability to facilitate the transport of metal ions such as Cu2+, Ni2+, Co2+, and Pd2+ through a bulk liquid membrane. The study highlighted the influence of the compound's structure and lipophilicity on the efficiency and selectivity of metal ion transport (Svobodová et al., 2005).
Electrochromic Devices
Research on conducting copolymers involving compounds similar to the query showed the fabrication of multicolored electrochromic devices. By synthesizing and characterizing copolymers, researchers were able to construct devices that displayed a wide range of colors, indicating the potential of these materials in developing advanced electrochromic applications (Yagmur et al., 2013).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets, contributing to its biological activity.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could impact multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities , suggesting that they may have favorable pharmacokinetic properties that contribute to their bioavailability.
Result of Action
Given the diverse biological activities associated with indole derivatives , it is likely that this compound could have a wide range of effects at the molecular and cellular level.
Analyse Biochimique
Biochemical Properties
4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. . This enzyme is involved in the production of pro-inflammatory cytokines in macrophages, and this compound has been shown to inhibit its activity, thereby reducing inflammation. Additionally, this compound has been found to bind with high affinity to multiple receptors, which may contribute to its diverse biological activities .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis, primarily through the modulation of cell signaling pathways such as the MAPK/ERK pathway . Furthermore, this compound influences gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. In normal cells, it has been shown to enhance cellular metabolism and improve mitochondrial function, which may contribute to its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of COT kinase, which leads to a decrease in the production of pro-inflammatory cytokines . This compound also binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that result in changes in gene expression and cellular function. Additionally, this compound has been found to interact with DNA, leading to the activation or repression of various genes involved in cell growth and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Initially, the compound exhibits strong inhibitory effects on enzyme activity and cell proliferation. Over extended periods, its stability and efficacy may decrease due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to adaptive cellular responses, such as the upregulation of drug efflux pumps, which may reduce its effectiveness .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert anti-inflammatory and anticancer effects without significant toxicity . At higher doses, it may cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level result in a sharp increase in toxicity, highlighting the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or may be further processed into inactive forms. The compound also affects metabolic flux by modulating the activity of key enzymes involved in cellular metabolism, such as those in the glycolytic and oxidative phosphorylation pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, it has been shown to bind to albumin in the bloodstream, which facilitates its distribution to various tissues . The compound’s localization and accumulation within cells are influenced by its interactions with intracellular transport proteins, which direct it to specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . Targeting signals and post-translational modifications, such as phosphorylation, may direct the compound to specific organelles, such as mitochondria, where it can influence cellular metabolism and apoptosis .
Propriétés
IUPAC Name |
4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c18-10-4-3-8-15-14-7-1-2-9-16(14)20-17(15)13-6-5-11-19-12-13/h1-2,5-7,9,11-12,20H,3-4,8,10,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDJYXLTFIMZCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CN=CC=C3)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407688 | |
| Record name | 4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556777-74-3 | |
| Record name | 2-(3-Pyridinyl)-1H-indole-3-butanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=556777-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



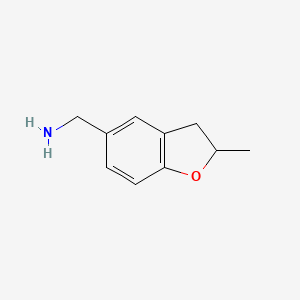
![3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1309684.png)
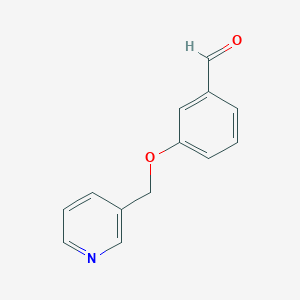
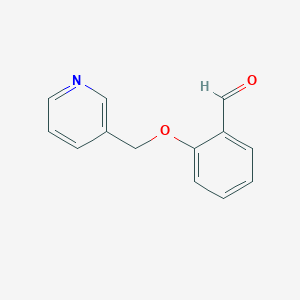
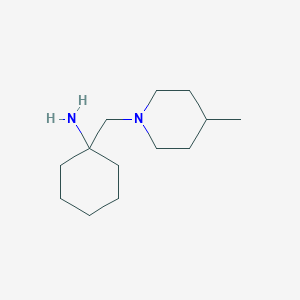
![[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid](/img/structure/B1309701.png)
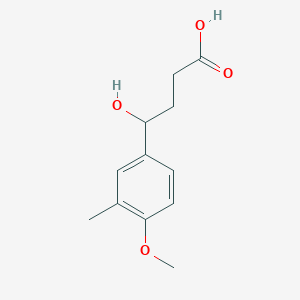



![5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1309713.png)
